(+)-Blebbistatin

Cell Biology Cytokinesis Myosin II Inhibition

Experimental rigor demands enantiomeric precision. (+)-Blebbistatin (CAS 674289-55-5) is the biologically inactive R-(+)-enantiomer—the mandatory negative control for (–)-blebbistatin studies. Unlike the racemic mixture, this pure enantiomer eliminates quantitative dose-response ambiguity. Use at matched concentrations to confirm phenotypes are specifically myosin II ATPase-dependent, distinguishing true signals from scaffold-related cytotoxicity, blue-light phototoxicity, or precipitation artifacts. Essential for high-content screening algorithm validation and benchmarking photostable analogs such as (R)-nitro-blebbistatin. Procure the verified inactive enantiomer to safeguard data integrity and reduce false hit rates in automated campaigns.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 674289-55-5
Cat. No. B1667134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Blebbistatin
CAS674289-55-5
SynonymsBlebbistatin;  (±)-Blebbistatin; 
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
InChIInChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3
InChIKeyLZAXPYOBKSJSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Blebbistatin (CAS 674289-55-5): A Critical Inactive Control Enantiomer for Myosin II Inhibition Studies


(+)-Blebbistatin is the (R)-(+)-enantiomer of the well-characterized myosin II inhibitor blebbistatin and is commonly supplied as the racemic mixture (±)-Blebbistatin [1]. It is a small molecule (MW: 292.33 g/mol, C18H16N2O2) known for its cell-permeability. Critically, this enantiomer is biologically inactive against myosin II ATPases, which is the primary mechanism of action for its active counterpart, (–)-blebbistatin [1][2]. This lack of activity makes (+)-blebbistatin an essential control compound for differentiating myosin II-dependent phenotypes from off-target effects in experimental systems.

Why Substituting (±)-Blebbistatin for (+)-Blebbistatin or Other Analogs Compromises Experimental Integrity


Selecting the correct chemical form of blebbistatin is paramount due to its stereospecificity and suboptimal physicochemical properties. The commonly available racemic mixture (±)-Blebbistatin contains both the active (–)-enantiomer and the inactive (+)-enantiomer, meaning its use confounds quantitative dose-response analyses [1]. Furthermore, the blebbistatin core scaffold itself is hindered by very poor aqueous solubility (<10 µM), blue-light sensitivity, and cytotoxicity, which can lead to experimental artifacts [2]. Substituting for newer derivatives like para-aminoblebbistatin or MT-228 introduces changes in solubility, isoform selectivity, and metabolic stability, making cross-study comparisons invalid without careful validation [2][3]. Therefore, procurement of the specific enantiomer, (+)-blebbistatin, is mandatory for its designated role as an inactive negative control and for studies requiring the complete absence of myosin II inhibition.

Quantitative Evidence Differentiating (+)-Blebbistatin from Its Active Enantiomer and Analogs


Stereospecific Inactivity as a Myosin II ATPase Inhibitor

(+)-Blebbistatin is the stereochemically defined (R)-(+)-enantiomer and is biologically inactive, in direct contrast to its mirror image, (–)-blebbistatin, which is a potent myosin II inhibitor [1]. While (–)-blebbistatin inhibits non-muscle myosin IIA and IIB ATPases with IC50 values ranging from 0.5 to 5 µM, (+)-blebbistatin demonstrates no such inhibition across the same concentration range [1][2]. This stereospecificity is absolute; the addition of a nitro group to create (R)-nitro-blebbistatin preserves this inactivity while improving photostability, confirming that the (R)-configuration is a key determinant of the lack of function [3].

Cell Biology Cytokinesis Myosin II Inhibition

Distinct Fluorescent Spectral Properties for Imaging Artifact Mitigation

The blebbistatin scaffold is inherently fluorescent, but its spectral properties vary significantly between derivatives, directly impacting imaging-based assays. When tested at 30 µM, (+)-blebbistatin (and its racemate) crystals emit blue fluorescence, which can be misidentified as an elongated nucleus in automated imaging analysis [1]. In contrast, crystals of para-nitroblebbistatin, a photostable analog, exhibit green and red fluorescence, leading to different misidentification patterns (e.g., misidentified as a living cell or dead nucleus) [1]. These distinct spectral signatures are critical for troubleshooting and differentiating compound-derived artifacts from biological signals.

Fluorescence Microscopy High-Content Screening Imaging Artifacts

Enhanced Photostability of (R)-nitro-Blebbistatin Over (+)-Blebbistatin

A major limitation of the blebbistatin scaffold, including (+)-blebbistatin, is its photodegradation under blue light (450-490 nm) used in fluorescence microscopy, which generates cytotoxic intermediates [1]. This issue is directly addressed by the derivative (R)-nitro-blebbistatin, which has the same stereochemistry as (+)-blebbistatin and is equally inactive, but possesses an added nitro group that confers stability [2]. Quantitatively, exposure to blue light leads to a marked change in the absorption spectrum of S-blebbistatin (the active enantiomer) over 2 hours, indicating degradation, whereas (R)-nitro-blebbistatin is stabilized and circumvents this process, making it a superior inactive control for light-intensive applications [2][3].

Chemical Biology Photopharmacology Live-Cell Imaging

Validated Application Scenarios for (+)-Blebbistatin in Scientific Research


Stereospecific Negative Control in Myosin II-Dependent Phenotypic Assays

(+)-Blebbistatin is the definitive negative control for experiments using the active inhibitor (–)-blebbistatin. In any assay where a phenotype is observed upon treatment with (–)-blebbistatin (e.g., inhibition of cytokinesis, cell migration, or apoptosis-related blebbing), the use of (+)-blebbistatin at the same concentration is required to confirm that the effect is specifically due to myosin II ATPase inhibition and not a general cytotoxicity or off-target effect of the chemical scaffold [1]. Failure to include this control can lead to false-positive results, as the blebbistatin core has inherent properties (e.g., fluorescence, phototoxicity) that can perturb cellular systems independently of myosin II [2].

Validating Chemical Probe Specificity in High-Content Imaging Screens

In automated high-content screening (HCS) campaigns, (+)-blebbistatin serves as a crucial specificity control. Its distinct blue fluorescence signature upon precipitation allows researchers to pre-validate image analysis algorithms and define thresholds for identifying compound precipitation artifacts [1]. By running a plate with (+)-blebbistatin as a control, one can quantify the rate at which the compound forms fluorescent crystals that may be misidentified as cells or nuclei, thereby increasing the accuracy and robustness of the primary screening data and reducing false hit rates.

Reference Standard for the Development of Photostable Inactive Analogs

(+)-Blebbistatin is a necessary benchmark for characterizing next-generation, photostable analogs like (R)-nitro-blebbistatin. For researchers developing or validating new imaging-compatible chemical probes, (+)-blebbistatin serves as the baseline for assessing photodegradation kinetics and the generation of cytotoxic byproducts under blue light [1]. Comparative studies quantifying the reduced phototoxicity and improved stability of (R)-nitro-blebbistatin are anchored on the well-documented photolability of the parent compound (+)-blebbistatin [2].

Unambiguous Experimental Tool for Differentiating Myosin II-Dependent vs. Independent Cell Functions

For studies investigating the role of myosin II in complex biological processes, using (+)-blebbistatin helps establish an unambiguous cause-and-effect relationship. For example, when investigating the role of actomyosin contractility in stem cell differentiation or axon guidance, comparing the effects of (–)-blebbistatin against the inactive (+)-enantiomer provides the highest level of chemical genetic evidence [1]. This is more rigorous than using a vehicle control (e.g., DMSO) alone, as it controls for any non-specific, scaffold-related cellular effects, thereby strengthening the conclusion that myosin II motor activity is the direct target of interest [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Blebbistatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.